1-[(Ethylamino)methyl]cyclobutan-1-ol
Overview
Description
“1-[(Ethylamino)methyl]cyclobutan-1-ol” is a chemical compound with the IUPAC name 1-((ethylamino)methyl)cyclobutan-1-ol . It is used in various fields including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of “1-[(Ethylamino)methyl]cyclobutan-1-ol” is represented by the InChI code: 1S/C7H15NO/c1-2-8-6-7(9)4-3-5-7/h8-9H,2-6H2,1H3 . This indicates that the compound has a cyclobutane ring with an ethylamino methyl group attached to it.Physical And Chemical Properties Analysis
The compound “1-[(Ethylamino)methyl]cyclobutan-1-ol” has a molecular weight of 129.2 . It is an oil at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Cyclobutane-Containing Alkaloids: Research and Applications
Cyclobutane-containing alkaloids are natural compounds found in terrestrial and marine species. Over 60 biologically active compounds with cyclobutane structures have been identified, exhibiting antimicrobial, antibacterial, antitumor, and other activities. The significance of these compounds lies in their structural diversity and biological functionalities, making them crucial for drug discovery and development. Research emphasizes the potential of cyclobutane-containing alkaloids as a rich source of leads for therapeutic applications (Sergeiko et al., 2008).
Ethylene-Action Inhibitors: 1-Methylcyclopropene (1-MCP)
1-Methylcyclopropene (1-MCP) is a notable cyclobutane-related compound, used extensively to delay ripening and senescence in fruits and vegetables by inhibiting ethylene perception. This application has transformed postharvest management of perishable produce, enhancing the quality and extending the shelf life of various climacteric and non-climacteric fruits. The commercialization and adoption of 1-MCP technology underscore its importance in the agricultural and food industries, providing insights into the functional and commercial potential of cyclobutane derivatives (Watkins, 2006).
Safety and Hazards
The compound “1-[(Ethylamino)methyl]cyclobutan-1-ol” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Cyclobutane derivatives, including “1-[(Ethylamino)methyl]cyclobutan-1-ol”, have potential applications in the synthesis of complex natural products . These compounds not only display fascinating architectures, but also show potent biological activities . Therefore, the development of new strategies for the construction of cyclobutane rings is an active area of research .
properties
IUPAC Name |
1-(ethylaminomethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-8-6-7(9)4-3-5-7/h8-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRVJYDMKJVHSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Ethylamino)methyl]cyclobutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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